molecular formula C16H19N3O3 B2649875 6-(3-methoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-55-8

6-(3-methoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2649875
CAS No.: 878123-55-8
M. Wt: 301.346
InChI Key: QABIOPGXVFALMA-UHFFFAOYSA-N
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Description

The compound “6-(3-methoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimidinediones, which are characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” is not explicitly mentioned in the retrieved information.

Scientific Research Applications

Drug Metabolism and Excretion

  • CP-93,393, a compound with a structure similar to the one mentioned, showing selective serotonin, alpha2-adrenergic antagonist, and dopamine D2 agonist properties, was studied for its excretion, biotransformation, and pharmacokinetics. This study indicated extensive metabolism of the drug, identifying multiple metabolic pathways including hydroxylation and conjugation processes (Prakash et al., 1998).

Environmental and Health Monitoring

  • A study on pyrethroid metabolites in the urine of non-toilet-trained children in Japan highlights the environmental exposure to chemicals and the importance of biomonitoring for assessing exposure to harmful compounds in vulnerable populations (Ueyama et al., 2022).

Pharmacokinetics and Drug Interaction Studies

  • Research on the dolastatin 10 analogue TZT-1027, a cytotoxic agent inhibiting microtubule assembly, delves into dose-limiting toxicities, maximum tolerated doses, and pharmacokinetics, demonstrating the complex interactions and effects of novel therapeutic compounds (de Jonge et al., 2005).

Nutritional Studies and Metabolic Pathways

  • Investigations into dietary carcinogens like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) focus on metabolism and excretion, highlighting the role of diet and metabolic processes in modulating exposure to potential carcinogens (Vanhaecke et al., 2008).

Therapeutic Applications and Toxicity Management

  • A study on allopurinol's effects in preventing hyperuricemia in children with neoplastic diseases showcases the therapeutic applications of compounds in managing side effects of diseases or treatments (Krakoff & Murphy, 1968).

Mechanism of Action

Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

Pyrimidine derivatives have shown promising anticancer activity, and there is ongoing research to construct novel pyrimidines with higher selectivity as anticancer agents . This suggests potential future directions in the development and study of “6-(3-methoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione”.

Properties

IUPAC Name

6-(3-methoxypropyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-22-9-5-8-19-10-12-13(15(19)20)14(18-16(21)17-12)11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABIOPGXVFALMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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